molecular formula C16H23NO3S B7023689 ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate

ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate

Cat. No.: B7023689
M. Wt: 309.4 g/mol
InChI Key: XJALMCJPGUWXEX-FAGJFJLWSA-N
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Description

Ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate is a complex organic compound with a unique structure that includes a thiepan ring, an amino group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate typically involves multi-step organic reactions. One common method starts with the preparation of the thiepan ring, which can be synthesized through a cyclization reaction involving sulfur-containing precursors. The amino group is then introduced via an amination reaction, followed by the attachment of the phenylacetate moiety through esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The thiepan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiepan ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate can be compared with other similar compounds, such as:

    Ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylpropanoate: Similar structure but with a propanoate moiety instead of phenylacetate.

    Mthis compound: Similar structure but with a methyl ester instead of ethyl ester.

    Ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-(4-methylphenyl)acetate: Similar structure but with a methyl-substituted phenyl ring.

Properties

IUPAC Name

ethyl (2R)-2-[(1-oxothiepan-4-yl)amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-2-20-16(18)15(13-7-4-3-5-8-13)17-14-9-6-11-21(19)12-10-14/h3-5,7-8,14-15,17H,2,6,9-12H2,1H3/t14?,15-,21?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJALMCJPGUWXEX-FAGJFJLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NC2CCCS(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)NC2CCCS(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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